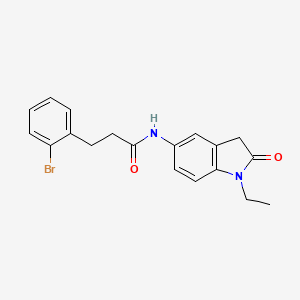
3-(2-bromophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-bromophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)propanamide is an organic compound that features a bromophenyl group and an indolinone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the indolinone core: This can be achieved through cyclization reactions involving aniline derivatives.
Introduction of the bromophenyl group: This step might involve a halogenation reaction using bromine or a brominating agent.
Amide bond formation: The final step could involve coupling the bromophenyl derivative with the indolinone core using amide bond-forming reagents like carbodiimides.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and automated synthesis techniques to ensure consistency and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the indolinone moiety.
Reduction: Reduction reactions could target the carbonyl group in the indolinone structure.
Substitution: The bromophenyl group is a likely site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions but might include various substituted derivatives of the original compound.
科学研究应用
3-(2-bromophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)propanamide could have applications in:
Medicinal Chemistry: Potential as a lead compound for drug development.
Biological Studies: Investigating its effects on biological pathways.
Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action would depend on its biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The specific molecular targets and pathways would require experimental validation.
相似化合物的比较
Similar Compounds
- 3-(2-chlorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)propanamide
- 3-(2-fluorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)propanamide
Uniqueness
The presence of the bromine atom in 3-(2-bromophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)propanamide might confer unique electronic properties, affecting its reactivity and biological activity compared to its chloro- and fluoro- analogs.
生物活性
The compound 3-(2-bromophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)propanamide is a derivative of indolinone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a bromophenyl group, an ethyl substituent on the indolinone moiety, and a propanamide linkage, which may contribute to its biological activity.
Antitumor Activity
Indolinone derivatives have been extensively studied for their antitumor properties . The compound has shown promising results in various studies:
- Mechanism of Action : Research indicates that indolinone derivatives may exert their antitumor effects by targeting multiple biomacromolecules involved in cell proliferation and survival pathways. For instance, they can induce apoptosis in cancer cells by modulating signaling pathways related to cell death and survival .
- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's activity was assessed using standard MTT assays, where it showed significant inhibition of cell viability at micromolar concentrations .
- Case Studies : A study highlighted the efficacy of similar indolinone derivatives in treating breast cancer models, where they effectively reduced tumor growth and induced apoptosis in tumor cells .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor :
- Target Enzymes : Preliminary data suggest that it may inhibit certain enzymes involved in cancer progression, such as kinases and proteases. This inhibition can disrupt critical signaling pathways that cancer cells rely on for growth and survival .
- Molecular Docking Studies : Computational studies have indicated favorable binding interactions between the compound and target enzymes, suggesting a strong potential for further development as a therapeutic agent .
Neuroprotective Effects
Emerging research points to the neuroprotective properties of indolinone derivatives:
- Animal Models : In animal models of neurodegenerative diseases, similar compounds have demonstrated the ability to protect neuronal cells from oxidative stress-induced damage, indicating a potential role in treating conditions like Alzheimer's disease .
- Mechanisms : The neuroprotective effects are thought to arise from the modulation of inflammatory responses and inhibition of apoptotic pathways within neuronal cells .
Research Findings Summary Table
属性
IUPAC Name |
3-(2-bromophenyl)-N-(1-ethyl-2-oxo-3H-indol-5-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2/c1-2-22-17-9-8-15(11-14(17)12-19(22)24)21-18(23)10-7-13-5-3-4-6-16(13)20/h3-6,8-9,11H,2,7,10,12H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBLXARKNURGJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)CCC3=CC=CC=C3Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














